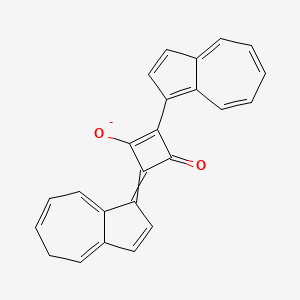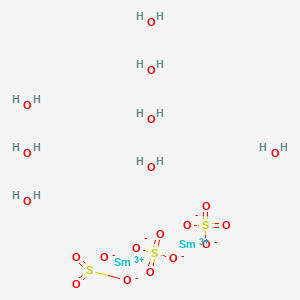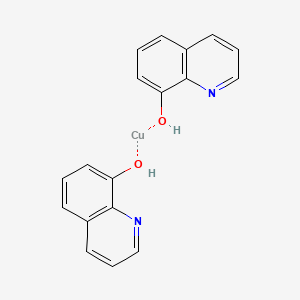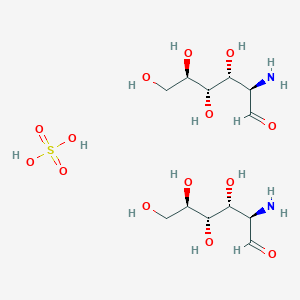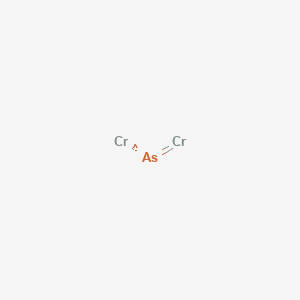
Zirconium carbonate oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium carbonate oxide, also known as Zirconium (IV) Carbonate Hydroxide Oxide or Zirconium hydroxycarbonate, is a white, inhomogeneous, and amorphous powder . It is a water-insoluble Zirconium source that can easily be converted to other Zirconium compounds, such as the oxide by heating (calcination) .
Synthesis Analysis
Zirconium oxide nanoparticles are synthesized via chemical co-precipitation method . The effect of calcination temperature on structural and optical properties of ZrO2 nanoparticles is investigated through XRD, FESEM, EDX, FTIR, UV–Vis absorption, fluorescence emission, and lifetime measurements .Molecular Structure Analysis
The molecular structure of Zirconium carbonate oxide is complex and depends on the synthesis process, particle size, calcination temperature, and defects .Chemical Reactions Analysis
Zirconium (IV) Carbonate Hydroxide Oxide can be converted to other Zirconium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .Physical And Chemical Properties Analysis
Zirconium oxide is a white, odorless crystalline powder . It has a high melting point, around 2,715°C, and an equally impressive boiling point at about 4,300°C, showcasing its stability under extreme conditions .科学的研究の応用
Biomedical Applications
Zirconium oxide, which is a component of Zirconium carbonate oxide, has a wide range of applications in the field of medicine and pharmacy . It is used as an anticancer, antibacterial, and antioxidant agent . It also plays a significant role in tissue engineering due to its reliable curative biomedical applications .
Biomimetic Scaffolds
Zirconium oxide is a bio-ceramic substance that has received increased attention in biomimetic scaffolds . This is due to its high mechanical strength, excellent biocompatibility, and high chemical stability .
Anticancer Activity
Zirconium oxide nanoparticles have demonstrated potential anticancer activity against various cancer cells .
Antibacterial Activity
Zirconium oxide-based nanomaterials have exhibited potential antibacterial activity against various bacterial strains .
Antioxidant Activity
Zirconium oxide nanomaterials have also demonstrated excellent antioxidant activity .
Biosensing Activity
The Zirconium oxide nanocomposite exhibits highly sensitive biosensing activity toward the sensing of glucose and other biological species .
Metal-Organic Frameworks
Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored for applications including but not limited to water adsorption, gas storage and separation, heterogeneous catalysis, and chemical sensing .
Fuel Cell Applications
Zirconium-based materials have been of much interest in developing materials for intermediate-temperature solid oxide fuel cells (SOFCs) .
作用機序
Target of Action
Zirconium carbonate oxide, also known as zirconia, primarily targets various industrial and biomedical applications due to its unique properties . It is used as a catalyst in chemical reactions, such as the Meerwein–Ponndorf–Verley reduction of HMF and furfural . In the biomedical field, zirconia nanoparticles have shown potential as anticancer, antibacterial, and antioxidant agents .
Mode of Action
The interaction of zirconium carbonate oxide with its targets is primarily physical or chemical. For instance, in industrial applications, zirconium carbonate oxide can undergo a process called sintering, which yields a compact and durable substance amenable to various configurations . In biomedical applications, zirconia nanoparticles interact with biological entities, potentially leading to anticancer, antibacterial, and antioxidant effects .
Biochemical Pathways
For instance, they may interact with cancer cells, bacteria, and oxidative stress pathways, leading to anticancer, antibacterial, and antioxidant effects, respectively .
Pharmacokinetics
It’s known that zirconium carbonate oxide can be produced by the thermal decomposition of zirconium carbonate, an amorphous solid .
Result of Action
The action of zirconium carbonate oxide results in various effects depending on its application. In industrial applications, it can act as a catalyst, facilitating chemical reactions . In biomedical applications, zirconia nanoparticles can exhibit anticancer, antibacterial, and antioxidant effects . Moreover, the interaction of zirconium carbonate oxide with its environment can lead to changes in its phase and morphology, affecting its properties and applications .
Action Environment
The action, efficacy, and stability of zirconium carbonate oxide can be influenced by various environmental factors. For instance, the synthesis of zirconium carbonate oxide can be affected by the plasma torch power and the gas flow rate, which can influence the composition and morphology of the resulting product .
将来の方向性
Zirconium oxide nanoparticles have received substantially increased attention in every field of life owing to their wide range of applications . They have potential applications in the domain of medicine and pharmacy such as anticancer, antibacterial, and antioxidant agents and tissue engineering . Future research will likely focus on exploring their physico-chemical properties using different synthetic pathways .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Zirconium carbonate oxide can be achieved through a precipitation reaction using zirconium nitrate and ammonium carbonate. The reaction is carried out at room temperature and the resulting product is washed and dried to obtain the desired compound.", "Starting Materials": [ "Zirconium nitrate", "Ammonium carbonate", "Deionized water" ], "Reaction": [ "Dissolve zirconium nitrate in deionized water to form a clear solution", "Add ammonium carbonate slowly to the solution while stirring continuously", "A white precipitate of zirconium carbonate will form", "Filter the precipitate and wash it with deionized water to remove any impurities", "Dry the product at a low temperature to obtain Zirconium carbonate oxide" ] } | |
CAS番号 |
12671-00-0 |
製品名 |
Zirconium carbonate oxide |
分子式 |
CO4Zr |
分子量 |
167.23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



